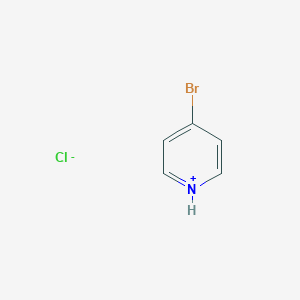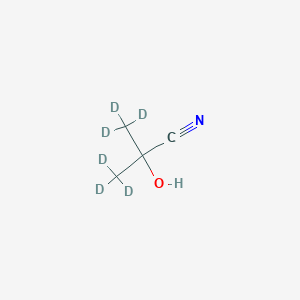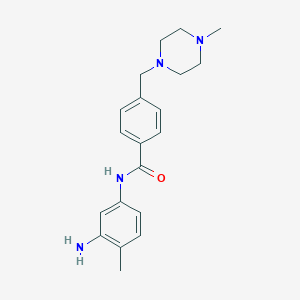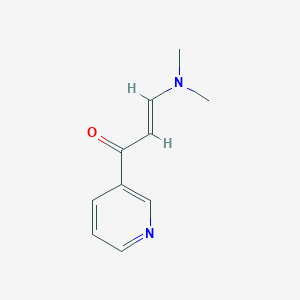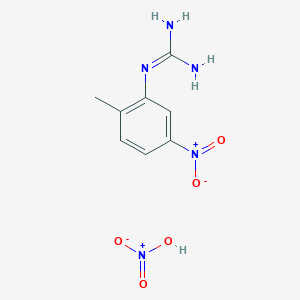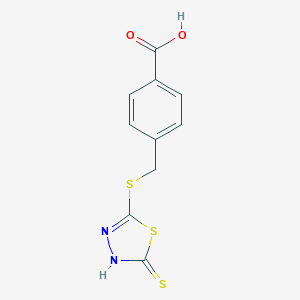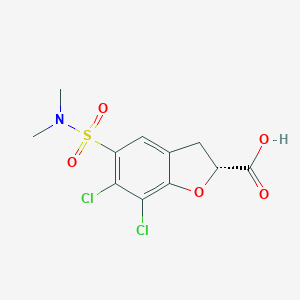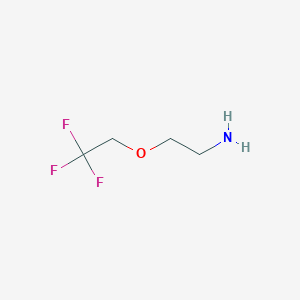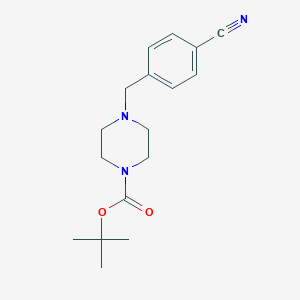
4-(Dimethylamino)butanal
Overview
Description
4-(Dimethylamino)butanal is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity : Compounds related to 4-(Dimethylamino)butanal, specifically 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, have shown high antituberculosis activity, with clinical trials underway for their use in this context (Omel’kov, Fedorov, & Stepanov, 2019).
Ligand for Ligand-Free Synthesis : 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne forms a 1:1 charge-transfer complex with TCNE, demonstrating potential as a novel ligand in this field (Rodríguez et al., 1996).
Antifungal Activity : Derivatives like 4-dimethylamino-3-phenyl-2-butanone show promising antifungal properties, although other derivatives have shown low or inactive antimicrobial properties (Dimmock et al., 1978).
Synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins : There's an efficient synthesis method using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one and triflic anhydride, yielding acroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).
Photometric and Qualitative Analysis : 4-Dimethylamino-1,2-phenylenediamine is a selective, sensitive, and reproducible reagent for selenium, useful in photometric and qualitative analysis (Demeyere & Hoste, 1962).
Adhesion Layer for Anionic Polyelectrolytes : 4-(dimethylamino)pyridine acts as an adhesion layer for anionic polyelectrolytes on gold surfaces, facilitating the adsorption of strong and weak polyelectrolytes (Gandubert & Lennox, 2006).
Charge-Transfer Complexes and Thermoplastics : Certain derivatives like 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their complexes with TCNE show potential as thermoplastics due to their transformation to thermopolymers (Rodríguez et al., 2001).
Synthesis of Trifluoroacetyl Substituted Pyrazolotriazines : Reacting 4-dimethylamino-1,1,1-trifluorobut-3-en-2one with 3-arylpyrazole-5-diazonium salt forms trifluoroacetyl substituted pyrazolotriazines, indicating a potential application in synthesis (Sadchikova, Alexeeva, & Nenajdenko, 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylamino)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVYUVMPBNOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593366 | |
| Record name | 4-(Dimethylamino)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104459-70-3 | |
| Record name | 4-(Dimethylamino)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





